Tnik-IN-6

Chemical Probe Development Kinase Inhibitor Selectivity Structural Biology

TNIK-IN-6 (CAS 2375196-40-8), also known as Compound 9, is a naphthyridine-based small-molecule inhibitor of Traf2- and Nck-interacting kinase (TNIK) with a reported IC50 of 0.93 μM. Developed as a structurally orthogonal probe distinct from the canonical amino-pyridine TNIK inhibitor series, its binding mode within the TNIK ATP-binding pocket has been confirmed by X-ray crystallography at resolutions down to 1.2 Å (PDB: 6ra5, 6ra7), providing a robust foundation for structure-based differentiation.

Molecular Formula C13H8BrFN4
Molecular Weight 319.13 g/mol
Cat. No. B12382290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTnik-IN-6
Molecular FormulaC13H8BrFN4
Molecular Weight319.13 g/mol
Structural Identifiers
SMILESC1=CC(=NC2=C1C(=CN=C2N)Br)C3=CC(=NC=C3)F
InChIInChI=1S/C13H8BrFN4/c14-9-6-18-13(16)12-8(9)1-2-10(19-12)7-3-4-17-11(15)5-7/h1-6H,(H2,16,18)
InChIKeyKARJFNUGCLEZKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





TNIK-IN-6 as a Structurally Orthogonal, Naphthyridine-Based Probe for Traf2- and Nck-Interacting Kinase (TNIK) in Neurological Disorder Research


TNIK-IN-6 (CAS 2375196-40-8), also known as Compound 9, is a naphthyridine-based small-molecule inhibitor of Traf2- and Nck-interacting kinase (TNIK) with a reported IC50 of 0.93 μM . Developed as a structurally orthogonal probe distinct from the canonical amino-pyridine TNIK inhibitor series, its binding mode within the TNIK ATP-binding pocket has been confirmed by X-ray crystallography at resolutions down to 1.2 Å (PDB: 6ra5, 6ra7), providing a robust foundation for structure-based differentiation [1].

Why TNIK-IN-6 Cannot Be Replaced by Generic Amino-Pyridine Analogs or Alternative TNIK Inhibitors for Target Validation Studies


The core challenge in TNIK target validation has been the limited kinase selectivity of common probes, largely due to the high homology among the GCK-IV kinase family members (TNIK, MAP4K4, MINK1) [1]. Many early inhibitors, including amino-pyridine-based scaffolds, exhibit significant off-target activity within this family, confounding phenotypic interpretation. TNIK-IN-6 was explicitly synthesized with a naphthyridine core to provide a structurally orthogonal chemotype, overcoming the inherent selectivity limitations of its predecessors and offering a matched inactive control molecule (Compound 9-inactive) from the same chemical series. This designed chemotype orthogonality makes generic substitution with an amino-pyridine analog scientifically unsound for rigorous target deconvolution.

Quantitative Evidence Guide for the Differentiation of TNIK-IN-6 from Its Closest Analogues


Structural Orthogonality: A Distinct Naphthyridine Scaffold Confirmed by X-ray Co-Crystallography Versus the Canonical Amino-Pyridine Series

TNIK-IN-6 features a 5-bromo-2-(2-fluoropyridin-4-yl)-1,7-naphthyridin-8-amine scaffold, which is structurally orthogonal to the amino-pyridine-based TNIK inhibitors (compounds 1 and 3) described in the same study [1]. This was an intentional design choice to create a probe lacking the known selectivity liabilities of the amino-pyridine series. The binding mode has been validated by two independent co-crystal structures at 2.9 Å and 1.2 Å resolution, which provide atomic-level confirmation of its unique binding interactions within the ATP-binding cleft [1][2].

Chemical Probe Development Kinase Inhibitor Selectivity Structural Biology

Intra-Family Kinase Selectivity: Quantified Differential Activity Against MAP4K4 (IC50 32 nM) Relative to TNIK (IC50 7.90 nM)

Selectivity within the GCK-IV family is critical for TNIK target validation. BindingDB data for TNIK-IN-6 reports an IC50 of 7.90 nM against full-length human TNIK (1-1360) and an IC50 of 32 nM against the closely related MAP4K4 (2-328), representing a ~4-fold selectivity window [1]. This intra-family selectivity profile is essential because MAP4K4 and MINK1 are known to functionally compensate for TNIK loss in cellular models, and their co-inhibition can confound phenotypic readouts [2]. The selectivity ratio is modest but explicitly characterized, in contrast to many TNIK inhibitors for which no intra-family profiling data are publicly available.

Kinase Selectivity Profiling GCK-IV Family Off-Target Activity

Cellular Target Engagement: Quantified Cellular IC50 of 1.26 μM in HEK293 Full-Length TNIK/SMAD1 Reporter Assay

A critical benchmark for chemical probe quality is the ability to engage the target in a physiologically relevant cellular context. For TNIK-IN-6, a cellular IC50 of 1.26 μM was measured in HEK293 cells co-transfected with full-length TNIK and full-length SMAD1 substrate, using an ELISA-based readout [1]. This demonstrates that the compound permeates cells and inhibits TNIK-mediated SMAD1 phosphorylation in a native-like environment. The ~160-fold shift between the enzymatic IC50 (7.90 nM) and the cellular IC50 (1.26 μM) also provides quantitative insight into the intracellular availability and target engagement kinetics of this probe.

Cellular Target Engagement TNIK Transphosphorylation Chemical Probe Quality

Catalytic Domain Potency: IC50 of 13 nM Against Isolated TNIK Kinase Domain (1-325) Confirms ATP-Competitive Mechanism

TNIK-IN-6 exhibits an IC50 of 13 nM against the purified TNIK kinase domain (residues 1-325) using LRRKtide as substrate [1]. This value is broadly comparable to the best-in-class TNIK inhibitors: NCB-0846 (IC50 = 21 nM ), KY-05009 (IC50/Ki = 9 nM/100 nM ), and INS018_055 (IC50 = 31 nM; Kd = 4.32 nM [2]). However, TNIK-IN-6 occupies a distinct chemical space (naphthyridine) with an available inactive control, which is a unique asset for chemical biology applications that none of the other nanomolar inhibitors currently provide.

Kinase Domain Inhibition ATP-Competitive Biochemical Assay

Recommended Application Scenarios for TNIK-IN-6 Based on Its Distinctive Evidence Profile


Orthogonal Target Validation of TNIK-Dependent Phenotypes in Neurological Disease Models

When a cellular phenotype is observed using an amino-pyridine TNIK inhibitor (e.g., compound 1 or 3), the structurally distinct naphthyridine scaffold of TNIK-IN-6 serves as an orthogonal probe to confirm that the effect is genuinely TNIK-mediated rather than scaffold-specific off-target activity. This is further reinforced by the availability of the matched inactive control molecule (Compound 9-inactive) from the same chemical series [1].

Structure-Function Studies Utilizing High-Resolution Co-Crystal Data for Rational Inhibitor Design

Researchers designing next-generation TNIK inhibitors with improved selectivity or CNS drug-like properties can leverage the high-resolution co-crystal structures of TNIK-IN-6 bound to TNIK (PDB 6ra5 at 2.9 Å; PDB 6ra7 at 1.2 Å) to guide structure-based optimization of the naphthyridine scaffold [1][2].

Cellular Assay Deployment with Empirically Defined Active Concentration Range

The availability of a cellular IC50 of 1.26 μM in the HEK293 TNIK/SMAD1 system allows researchers to select appropriate concentrations for cell-based experiments without requiring extensive pilot dose-response studies. This directly reduces the procurement of unnecessary test quantities and expedites assay development [1].

Intra-Family Selectivity Benchmarking in MAP4K4-Compensated Systems

In biological systems where MAP4K4 is suspected to compensate for TNIK loss, the characterized ~4-fold selectivity of TNIK-IN-6 for TNIK (7.90 nM) over MAP4K4 (32 nM) provides a defined window for interpreting phenotypic outcomes. This is critical in models of synaptic plasticity where both kinases operate in overlapping pathways [1][2].

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